3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
Properties
IUPAC Name |
3-benzyl-5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.C2H2O4/c1-15-7-5-6-10-17(15)12-23-13-18(14-23)20-21-19(22-24-20)11-16-8-3-2-4-9-16;3-1(4)2(5)6/h2-10,18H,11-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXVAFMSQWZQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a compound that has garnered attention for its diverse biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H23N3O5
- Molecular Weight : 409.442 g/mol
- IUPAC Name : 3-benzyl-5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Biological Activities
Research indicates that compounds featuring the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. Specifically, this compound has been studied for its potential in the following areas:
Antimicrobial Activity
The 1,2,4-oxadiazole ring has been associated with significant antimicrobial properties. Studies show that derivatives of this compound can exhibit:
- Antibacterial Activity : Effective against various bacterial strains.
- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth.
A comparative analysis of antimicrobial activity is summarized in Table 1.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 0.25 - 1.0 |
| Other Oxadiazole Derivatives | Antifungal | 0.03 - 0.25 |
Anticancer Potential
Preliminary studies suggest that this compound may act as a histone methyltransferase inhibitor. This mechanism can alter gene expression patterns associated with cancer progression. The inhibition of histone methylation is crucial in cancer therapy as it can lead to reactivation of tumor suppressor genes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins:
- Histone Methyltransferase Inhibition : By binding to the active site of these enzymes, the compound prevents the methylation of histones.
This interaction can lead to significant changes in chromatin structure and gene expression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Study : Research conducted by Dhumal et al. (2016) highlighted the effectiveness of aryl derivatives of 1,3,4-oxadiazole against Mycobacterium bovis BCG.
- Anticancer Research : A study published in PMC indicated that oxadiazole derivatives could inhibit cancer cell proliferation through modulation of epigenetic markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s pharmacological profile and physicochemical properties can be contextualized by comparing it to structurally related 1,2,4-oxadiazole derivatives (Table 1):
Pharmacological Activity
- Anticholinesterase Potential: Substitution at R1 (benzyl) and R2 (azetidine) aligns with , where 1,2,4-oxadiazoles with bulky aromatic/heterocyclic groups exhibit acetylcholinesterase inhibition. This suggests the target compound may share cognitive-enhancing properties .
- Antifungal/Nematicidal Activity : Unlike amide-containing derivatives (e.g., from ), the target compound lacks an amide fragment, which is critical for succinate dehydrogenase (SDH) inhibition in fungi. This structural distinction may limit its antifungal efficacy .
- CNS Modulation : The azetidine substituent contrasts with the pyrrolidinylethyl group in the psychoactive compound from . The smaller azetidine ring may reduce off-target CNS effects while retaining binding affinity .
Physicochemical Properties
- Solubility : The oxalate salt likely improves aqueous solubility compared to neutral 1,2,4-oxadiazoles (e.g., 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole in ) .
- Thermal Stability : The planar 1,2,4-oxadiazole core (as in ) combined with rigid azetidine substitution may enhance thermal stability relative to 1,3,4-oxadiazole isomers .
Research Findings and Data Tables
Table 2: Comparative Pharmacokinetic Parameters (Predicted)
| Parameter | Target Compound | 3-Phenyl-5-(thiazole-methyl) | 5-(Benzotriazole-methyl)-3-phenyl |
|---|---|---|---|
| LogP | 3.2 | 2.8 | 3.5 |
| Molecular Weight (g/mol) | 435.4 | 367.4 | 349.3 |
| H-bond Donors | 0 | 0 | 1 |
| H-bond Acceptors | 7 | 6 | 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
